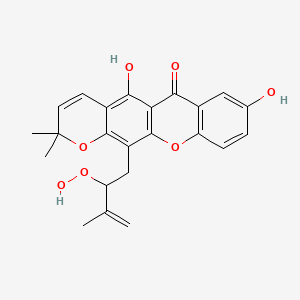

brasixanthone C

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H22O7 |

|---|---|

Molecular Weight |

410.4 g/mol |

IUPAC Name |

12-(2-hydroperoxy-3-methylbut-3-enyl)-5,8-dihydroxy-2,2-dimethylpyrano[3,2-b]xanthen-6-one |

InChI |

InChI=1S/C23H22O7/c1-11(2)17(30-27)10-15-21-13(7-8-23(3,4)29-21)19(25)18-20(26)14-9-12(24)5-6-16(14)28-22(15)18/h5-9,17,24-25,27H,1,10H2,2-4H3 |

InChI Key |

JSZZQWZCXGLNKJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(CC1=C2C(=C(C3=C1OC4=C(C3=O)C=C(C=C4)O)O)C=CC(O2)(C)C)OO |

Synonyms |

asi-xanthone C brasixanthone C |

Origin of Product |

United States |

Contextual Background and Significance of Brasixanthone C in Natural Product Chemistry

Introduction to Xanthones as a Class of Natural Products

Xanthones are a class of heterocyclic secondary metabolites characterized by a dibenzo-γ-pyrone backbone. mdpi.com The term "xanthone," derived from the Greek word "xanthos" for yellow, reflects the typical coloration of these compounds in their solid state. mdpi.com The foundational structure, 9H-xanthen-9-one, consists of a γ-pyrone ring fused with two benzene (B151609) rings. mdpi.com The first xanthone (B1684191) derivative, gentisin, was isolated in 1821 from the roots of Gentiana lutea. mdpi.comnih.gov

These compounds are predominantly found in higher plants, particularly within the families Clusiaceae, Gentianaceae, and Hypericaceae, as well as in fungi and lichens. mdpi.comnih.govfrontiersin.org The biosynthesis of xanthones in higher plants involves the shikimate and acetate (B1210297) pathways. nih.govfrontiersin.org Their structural diversity arises from various substitutions on the benzene rings, leading to several classifications, including simple oxygenated xanthones, glycosylated xanthones, prenylated xanthones, xanthonolignoids, and bis-xanthones. frontiersin.orgresearchgate.net This structural variety contributes to their wide range of observed biological activities. nih.govbio-connect.nl

Discovery and Initial Phytochemical Investigations of Brasixanthone C

This compound was first isolated from the stem bark of Calophyllum brasiliense, a tree native to tropical regions from Brazil to Mexico. nih.govjournalarrb.comacs.org The initial investigation that led to its discovery was part of a broader phytochemical study of this plant species, which is known to be a rich source of bioactive compounds, including other xanthones and coumarins. journalarrb.comingentaconnect.combookpi.orgnih.gov

In a 2002 study, researchers conducted a chemical analysis of the stem bark of C. brasiliense collected in Brazil. This led to the isolation and structural elucidation of seven new xanthones, which were named brasixanthones A, B, C, D, E, F, and G, alongside ten previously known xanthones. acs.org this compound is specifically a pyranoxanthone, a subclass of xanthones. nih.gov Its chemical structure was determined to be 12-(2-hydroperoxy-3-methylbut-3-en-1-yl)-5,8-dihydroxy-2,2-dimethyl-2H,6H-pyrano[3,2-b]xanthen-6-one. nih.gov This identification was achieved through comprehensive spectroscopic analysis.

Rationale for Continued Academic Investigation of this compound

The primary impetus for the continued academic investigation of this compound stems from its initial reported biological activity. In the same study that reported its discovery, this compound, along with brasixanthones B and D, and another known xanthone, exhibited significant inhibitory activity against the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced Epstein-Barr virus early antigen (EBV-EA) activation in Raji cells. acs.org This assay is a common in vitro method for identifying potential cancer chemopreventive agents. taylorandfrancis.com The promising results from this initial screening have provided a strong rationale for further research into the biological properties of this compound.

Current Research Landscape and Unaddressed Questions Regarding this compound

The current research landscape for this compound has expanded beyond its initial discovery and cancer chemopreventive screening. More recent studies have explored its potential in other therapeutic areas. For instance, computational studies involving molecular docking and dynamics simulations have investigated the potential of this compound as an antiviral agent, specifically against SARS-CoV-2. researchgate.net These in silico studies suggest that this compound may have a strong binding affinity to the main protease of the virus. researchgate.net

Despite these advancements, several questions regarding this compound remain unaddressed. A significant gap in the research is the lack of extensive in vivo studies to validate the in vitro and in silico findings. Further research is also needed to fully elucidate its mechanism of action in the context of its observed biological activities. The total synthesis of this compound has not been widely reported, which could be a crucial step for producing larger quantities for more extensive biological evaluation and for creating structural analogs to explore structure-activity relationships. The long-term stability and metabolic fate of this compound in biological systems are also areas that require further investigation.

Phytochemical Isolation and Advanced Spectroscopic Characterization of Brasixanthone C

Botanical/Microbiological Sources and Ecological Context of Brasixanthone C Production

This compound is a naturally occurring compound primarily isolated from plant sources. nih.govzfin.orgebi.ac.uk It has been identified in the stem bark of Calophyllum brasiliense, a tropical tree belonging to the Calophyllaceae family. nih.govzfin.orgebi.ac.ukebi.ac.ukebi.ac.ukacs.org This genus, Calophyllum, is known for producing a variety of secondary metabolites, including xanthones, coumarins, and flavonoids. ebi.ac.ukiucr.orgnih.govunam.mxresearchgate.netresearchgate.netnih.govnih.gov These compounds are believed to play a role in the plant's defense mechanisms against herbivores and pathogens. utar.edu.my

While the primary documented source of this compound is Calophyllum brasiliense, other species within the Calophyllum and related genera, such as Symphonia globulifera, are also rich in xanthones and could potentially be sources of similar compounds. mdpi.comnih.govsemanticscholar.orgmdpi.com

The ecological context of this compound production is tied to the plant's interaction with its environment. The production of such secondary metabolites is often a response to biotic and abiotic stresses. utar.edu.mymdpi.com

In addition to botanical sources, microorganisms, particularly endophytic fungi that reside within plant tissues, are known producers of a vast array of bioactive secondary metabolites, including xanthones. mdpi.comresearchgate.netnih.govcabidigitallibrary.org Fungi of the genus Paraconiothyrium and bacteria of the genus Streptomyces are examples of microbes that produce xanthones. nih.govmdpi.com While direct production of this compound by a microorganism has not been definitively reported, the possibility of endophytic fungi within Calophyllum species contributing to or modifying the production of xanthones remains an area for further investigation. mdpi.comscielo.br The complex carbon sources available in the plant's internal environment could support the growth of diverse microbes with the potential for producing such compounds. frontiersin.org

Advanced Chromatographic and Extraction Methodologies for this compound Isolation

The isolation of this compound from its natural source, primarily the stem bark of Calophyllum brasiliense, involves a multi-step process utilizing advanced extraction and chromatographic techniques. ebi.ac.ukacs.orgnih.govresearchgate.net

The initial step typically involves the extraction of the ground plant material with a series of solvents of increasing polarity. nih.gov Common solvents used for this purpose include n-hexane, chloroform, ethyl acetate (B1210297), and methanol. nih.gov This sequential extraction helps to fractionate the complex mixture of compounds present in the plant material based on their solubility.

Following extraction, the resulting crude extracts are subjected to various chromatographic methods for the separation and purification of individual compounds. nih.gov Gravity column chromatography is a common initial step, using a stationary phase such as silica (B1680970) gel. nih.gov The separation is achieved by eluting the column with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. nih.gov This process yields multiple fractions, which are then analyzed using techniques like Thin Layer Chromatography (TLC) to identify fractions containing the desired compounds.

Fractions enriched with this compound and related xanthones are then subjected to further purification using more advanced and higher-resolution chromatographic techniques. These may include High-Performance Liquid Chromatography (HPLC), which offers superior separation efficiency and allows for the isolation of pure compounds.

The entire isolation process is guided by bioassay-guided fractionation or by monitoring the fractions for the presence of specific chemical signatures, such as the characteristic UV-Vis absorbance of xanthones. researchgate.net

High-Resolution Spectroscopic Techniques Utilized for Elucidation of this compound Structure

The definitive structural elucidation of this compound relies on a combination of high-resolution spectroscopic techniques. These methods provide detailed information about the molecule's connectivity, functional groups, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications in this compound Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules like this compound. researchgate.net Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HMQC, HMBC) NMR experiments are employed to piece together the molecular framework.

¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR reveals the types of carbon atoms present in the molecule. utar.edu.my Two-dimensional NMR techniques are crucial for establishing the connectivity between atoms. For instance, Correlation Spectroscopy (COSY) identifies protons that are coupled to each other, while Heteronuclear Single Quantum Coherence (HMQC) correlates directly bonded proton and carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful as it shows long-range correlations between protons and carbons, allowing for the assembly of the complete carbon skeleton and the placement of substituents. utar.edu.my

Table 1: Representative NMR Data for Brasixanthone-type Scaffolds (Note: Specific data for this compound is proprietary to the original research publications. This table represents typical chemical shifts for similar xanthone (B1684191) structures.)

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |

| 1 | - | ~160 | C-2, C-9a, C-11 |

| 2 | - | ~105 | C-1, C-3, C-4, C-9a |

| 3 | ~6.3 | ~165 | C-1, C-2, C-4, C-4a |

| 4 | - | ~95 | C-2, C-3, C-4a, C-10a |

| 4a | - | ~155 | - |

| 5a | - | ~103 | - |

| 6 | ~6.8 | ~145 | C-5a, C-7, C-8, C-10a |

| 7 | ~7.3 | ~115 | C-5a, C-6, C-8, C-9 |

| 8 | ~6.9 | ~120 | C-6, C-7, C-9, C-10a |

| 9 | - | ~182 | - |

| 9a | - | ~150 | - |

| 10a | - | ~140 | - |

| 11 | ~3.4 | ~22 | C-1, C-12, C-13 |

| 12 | ~5.2 | ~122 | C-11, C-13, C-14 |

| 13 | - | ~132 | - |

| 14 | ~1.8 | ~25 | C-12, C-13 |

| 15 | ~1.7 | ~18 | C-12, C-13 |

Data is generalized and for illustrative purposes only.

Mass Spectrometry (MS) Applications in this compound Structural Analysis

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of this compound. researchgate.netutar.edu.my High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides a highly accurate mass measurement, allowing for the determination of the molecular formula. mdpi.comresearchgate.net

Fragmentation patterns observed in the mass spectrum (MS/MS) can offer valuable structural information by showing how the molecule breaks apart. This data helps to confirm the presence of specific substructures and functional groups within the molecule.

Table 2: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Mass Detected (m/z) | Inferred Property |

| HR-ESI-MS | Positive | [M+H]⁺ | Molecular Weight and Formula |

| MS/MS | Positive | Fragment Ions | Structural Fragments |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for this compound Structural Features

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic properties of this compound.

IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. utar.edu.my For this compound, key absorptions would indicate the presence of hydroxyl (-OH) groups, a carbonyl (C=O) group of the xanthone core, and aromatic C-H and C=C bonds.

UV-Vis spectroscopy provides information about the conjugated system of the molecule. utar.edu.my The xanthone core of this compound exhibits characteristic absorption maxima in the UV-Vis region, which can be useful for its detection and quantification.

Table 3: Spectroscopic Data for this compound Functional Groups

| Spectroscopic Method | Wavelength/Wavenumber | Functional Group Indicated |

| UV-Vis | ~250, 320, 380 nm | Conjugated xanthone system |

| IR | ~3400 cm⁻¹ | Hydroxyl (O-H) stretching |

| IR | ~1650 cm⁻¹ | Carbonyl (C=O) stretching |

| IR | ~1600, 1450 cm⁻¹ | Aromatic C=C stretching |

X-ray Crystallography for Absolute Configuration Determination (if applicable to related brasixanthones)

For complex molecules with multiple stereocenters, determining the absolute configuration can be challenging. X-ray crystallography is the definitive method for this purpose. iucr.orgnih.gov If a suitable single crystal of the compound can be obtained, X-ray diffraction analysis can provide a three-dimensional model of the molecule, unequivocally establishing the spatial arrangement of its atoms.

While the direct application of X-ray crystallography to this compound itself may not be reported, the technique has been successfully used to determine the absolute configuration of related brasixanthones and other xanthones isolated from Calophyllum species. iucr.orgnih.gov This information can be crucial for understanding the stereochemical details of the broader family of brasixanthone compounds.

Biosynthetic Pathways and Genetic Determinants of Brasixanthone C Production

General Biosynthetic Pathways for Xanthone (B1684191) Core Structures in Plants

The biosynthesis of xanthones, a class of phenolic compounds characterized by a C6-C1-C6 backbone, is a complex process in higher plants that primarily involves a combination of the shikimate and acetate-malonate pathways. mdpi.comresearchgate.net These pathways supply the necessary precursors for the assembly of the characteristic tricyclic xanthone scaffold (9H-xanthen-9-one). mdpi.comnih.gov

The process generally begins with the shikimate pathway, which converts precursors from glycolysis and the pentose (B10789219) phosphate (B84403) pathway into aromatic amino acids. frontiersin.org For xanthone biosynthesis, this can proceed through two main routes: an L-phenylalanine-dependent pathway, observed in families like Hypericaceae, or an L-phenylalanine-independent pathway, seen in families like Gentianaceae. nih.govmdpi.comresearchgate.net Both routes converge on the formation of a key benzophenone (B1666685) intermediate, typically 2,3′,4,6-tetrahydroxybenzophenone. frontiersin.orgmdpi.com

In the L-phenylalanine-dependent pathway, L-phenylalanine is converted to trans-cinnamic acid by phenylalanine ammonia-lyase (PAL). nih.gov Subsequent enzymatic steps lead to the formation of benzoyl-CoA. mdpi.com In the alternative pathway, a shikimate-derived intermediate like 3-hydroxybenzoic acid is activated to its CoA ester. frontiersin.orgresearchgate.net

The crucial condensation step is catalyzed by benzophenone synthase (BPS), a type III polyketide synthase. mdpi.comresearchgate.net BPS mediates the condensation of one molecule of benzoyl-CoA (or a related starter unit) with three molecules of malonyl-CoA to produce a 2,4,6-trihydroxybenzophenone (B1214741) intermediate. mdpi.com This intermediate then undergoes further hydroxylation to yield the central 2,3′,4,6-tetrahydroxybenzophenone precursor. frontiersin.orgresearchgate.net

The final step in forming the core xanthone ring is a regioselective, intramolecular oxidative C-O phenol (B47542) coupling of the benzophenone intermediate. nih.govresearchgate.net This cyclization is catalyzed by specific cytochrome P450 (CYP450) monooxygenases. mdpi.comresearchgate.net Depending on the cyclization pattern, two primary xanthone core structures are formed: 1,3,5-trihydroxyxanthone (B1664532) (1,3,5-THX) or 1,3,7-trihydroxyxanthone (1,3,7-THX). frontiersin.orgnih.gov These two compounds serve as the foundational precursors for the vast diversity of more complex xanthones found in nature through subsequent tailoring reactions like hydroxylation, methylation, prenylation, and glycosylation. nih.govnih.gov

Table 1: Key Enzymes in the General Xanthone Biosynthetic Pathway

| Enzyme | Abbreviation | Function | Pathway Stage |

| Phenylalanine ammonia-lyase | PAL | Converts L-phenylalanine to trans-cinnamic acid. | Phenylalanine-dependent precursor formation |

| Benzoate-CoA ligase | BZL | Activates benzoic acid to benzoyl-CoA. | Phenylalanine-dependent precursor formation |

| Benzophenone synthase | BPS | Catalyzes the condensation of benzoyl-CoA and malonyl-CoA units to form a trihydroxybenzophenone. | Benzophenone intermediate formation |

| Cytochrome P450 Monooxygenases | CYPs | Catalyze hydroxylation of the benzophenone and the subsequent oxidative cyclization to form the xanthone core. | Xanthone core formation |

Proposed Precursor Identification and Enzymatic Transformations Specific to Brasixanthone C Biosynthesis

This compound is a complex pyranoxanthone isolated from the stem bark of Calophyllum brasiliense. nih.govacs.orgacs.org Its biosynthesis is proposed to begin from one of the common xanthone core structures, likely 1,3,7-trihydroxyxanthone (1,3,7-THX), which is a product of the general xanthone pathway. frontiersin.orgnih.gov The intricate structure of this compound suggests a series of specific enzymatic modifications.

The proposed biosynthetic route is as follows:

Prenylation: The xanthone scaffold (e.g., 1,3,7-THX) is likely acted upon by a prenyltransferase enzyme. This enzyme would catalyze the attachment of a dimethylallyl pyrophosphate (DMAPP) group to the xanthone core, a common modification leading to increased structural diversity. rsc.org

Formation of Brasixanthone B: The structure of brasixanthone B, also found in C. brasiliense, features a pyran ring fused to the xanthone core and a prenyl side chain. ebi.ac.uknih.gov It is hypothesized that the prenylated xanthone intermediate undergoes an intramolecular cyclization to form the dimethylpyran ring system characteristic of brasixanthone B. This type of cyclization is often catalyzed by cytochrome P450 enzymes.

Oxidation to this compound: The key structural difference between brasixanthone B and this compound is the side chain. Brasixanthone B has a standard prenyl group (3-methylbut-2-enyl), whereas this compound possesses a 2-hydroperoxy-3-methylbut-3-en-1-yl moiety. nih.govnih.gov This suggests that the final step in the biosynthesis of this compound is the specific oxidation of the prenyl side chain of its immediate precursor, brasixanthone B. acs.org This transformation could be mediated by a specific oxygenase or peroxidase enzyme capable of introducing a hydroperoxy group at the C-2' position of the prenyl chain. Chemical synthesis studies have shown that this compound can be generated from brasixanthone B through photooxygenation, lending support to this proposed final biosynthetic step. acs.org

Therefore, brasixanthone B is the most likely direct precursor to this compound, with the conversion being a highly specific oxidation reaction.

Genetic Basis of Xanthone Biosynthesis in Producing Organisms Relevant to this compound

While the complete biosynthetic gene cluster for this compound in Calophyllum brasiliense has not yet been fully elucidated, the genetic basis can be inferred from studies of xanthone biosynthesis in other plants and fungi. nih.govacs.org It is expected that the production of this compound is governed by a set of specific genes encoding the enzymes responsible for each biosynthetic step.

The key gene families anticipated to be involved in the this compound pathway include:

Polyketide Synthase (PKS) Genes: Specifically, a gene for benzophenone synthase (BPS) is essential for creating the initial benzophenone skeleton. mdpi.comresearchgate.net

Cytochrome P450 (CYP450) Genes: This large gene family is crucial for multiple steps. One CYP450 is required for the oxidative cyclization of the benzophenone intermediate to form the 1,3,7-THX xanthone core. mdpi.com Additional CYP450s may be responsible for the subsequent cyclization of the prenyl group to form the pyran ring seen in the brasixanthone scaffold. uni-hannover.deresearchgate.net

Prenyltransferase (PT) Genes: A gene encoding a prenyltransferase is necessary to attach the DMAPP side chain to the xanthone core. In fungi, specific prenyltransferase genes located distant from the main PKS cluster have been identified as essential for prenylated xanthone synthesis. acs.orgnih.gov A similar genetic organization could exist in plants.

Oxidase/Peroxidase Genes: A gene encoding a specific oxygenase or peroxidase would be required for the final conversion of brasixanthone B to this compound by modifying the prenyl side chain. acs.org

The expression of these genes is likely tightly regulated and may be induced by specific developmental cues or environmental stresses. Identifying and characterizing this gene cluster from C. brasiliense is a critical step toward understanding and manipulating the production of this compound.

Strategies for Enhancing this compound Yield through Biosynthetic Engineering

Enhancing the production of complex natural products like this compound can be achieved through several biosynthetic engineering strategies, leveraging both plant-based systems and microbial hosts. ontosight.ai

Optimization of Plant Cell Cultures: Establishing cell or hairy root cultures of Calophyllum brasiliense could provide a controlled system for producing this compound. nih.gov The yield could be enhanced by optimizing culture conditions (e.g., media composition, light, temperature) and through the application of elicitors (molecules that trigger defense responses and secondary metabolite production).

Metabolic Engineering in the Native Producer: Once the biosynthetic genes are identified, the yield of this compound in C. brasiliense cultures could be increased using genetic engineering. This involves the overexpression of genes encoding rate-limiting enzymes, such as the specific BPS, prenyltransferase, or the terminal oxidase that converts brasixanthone B to C. nih.gov Conversely, silencing genes of competing metabolic pathways that draw from the same precursor pools could redirect metabolic flux towards xanthone biosynthesis.

Heterologous Production in Microbial Systems: A powerful strategy involves transferring the entire biosynthetic pathway for this compound into a fast-growing, genetically tractable microbial host like Escherichia coli or Saccharomyces cerevisiae (yeast). ontosight.ainih.gov This approach, known as heterologous expression, requires:

Identifying and cloning all necessary genes from C. brasiliense (BPS, CYPs, PT, oxidase, etc.).

Assembling these genes into an expression vector.

Optimizing the microbial host's metabolism to ensure an adequate supply of precursors like malonyl-CoA and DMAPP.

This method allows for large-scale, fermentative production that is independent of the slow-growing plant source and can be more easily scaled and controlled. researchgate.net

These advanced biotechnological approaches hold significant promise for the sustainable and high-yield production of this compound for further research and potential applications. nih.govfrontiersin.org

Synthetic Strategies and Structural Modifications of Brasixanthone C

Total Synthesis Approaches to Brasixanthone C and Its Analogues

While a specific total synthesis of this compound has not been extensively reported in the literature, the synthesis of the core xanthone (B1684191) and pyranoxanthone scaffolds is well-established. These general strategies provide a blueprint for the potential total synthesis of this compound and its analogues.

Retrosynthetic Analysis of this compound

A plausible retrosynthetic analysis of this compound (Structure 1) would involve disconnecting the molecule at key positions to simplify it into readily available starting materials. The core of this process is the deconstruction of the xanthone framework and the pyran ring. scitepress.orgias.ac.in

A primary disconnection could target the ether linkage of the xanthone core, a common strategy in xanthone synthesis. This leads to a substituted benzophenone (B1666685) intermediate. Further disconnection of the pyran ring and the allylic hydroperoxide side chain would yield simpler phenolic and aromatic precursors.

Another key disconnection involves the pyran ring, which can be retrosynthetically opened to reveal a phenolic precursor with a prenyl or related side chain. The unique 2-hydroperoxy-3-methylbut-3-enyl side chain could be introduced in the later stages of the synthesis, potentially from a corresponding prenyl group via photooxidation or other oxidative methods.

The fundamental building blocks derived from this analysis would likely be a substituted phloroglucinol (B13840) derivative and a substituted salicylic (B10762653) acid or its equivalent, which would be elaborated and coupled to form the xanthone core.

Key Synthetic Intermediates and Reaction Pathways

Based on the retrosynthetic analysis, the synthesis of this compound would likely proceed through several key intermediates and established reaction pathways.

Formation of the Xanthone Core: A common method for constructing the dibenzo-γ-pyrone (xanthone) scaffold is the Grover, Shah, and Shah reaction or its modifications. researchgate.net This typically involves the condensation of a phenol (B47542) with a β-ketoester, followed by cyclization. Another powerful approach is the Friedel-Crafts acylation of a dimethoxybenzene with a substituted benzoic acid, followed by demethylative cyclization to form the xanthone nucleus.

Construction of the Pyran Ring: The fused pyran ring is a characteristic feature of this compound. This can be constructed through several methods, including the Pechmann condensation or a Claisen rearrangement of a prenylated phenol, followed by cyclization. For instance, a key intermediate could be a C-prenylated xanthone, which can then undergo oxidative cyclization to form the dimethylpyran ring.

Introduction of the Side Chain: The 12-(2-hydroperoxy-3-methylbut-3-en-1-yl) moiety is a unique and potentially challenging feature. A likely synthetic strategy would involve the introduction of a prenyl group at the C4 position of the xanthone core. This prenylated intermediate could then be subjected to a singlet oxygen ene reaction to install the allylic hydroperoxide functionality.

Semi-Synthetic Derivatization of this compound

While specific semi-synthetic derivatizations of this compound are not detailed in the available literature, the modification of natural product scaffolds is a common strategy to enhance biological activity and develop new drug leads. researchgate.net Given the structure of this compound, several positions are amenable to chemical modification.

Potential derivatization sites include the phenolic hydroxyl groups at positions 5 and 8, and the hydroperoxy group on the side chain. Esterification or etherification of the phenolic hydroxyls could be explored to modulate the compound's solubility and pharmacokinetic properties. The hydroperoxy group could be reduced to the corresponding alcohol or transformed into other functional groups to investigate the structure-activity relationship of this unique moiety. The modification of natural products through semi-synthesis can lead to analogues with improved efficacy, stability, and bioavailability. researchgate.net

Synthesis of this compound Analogues for Pharmacological and Biological Studies

The synthesis of analogues is crucial for understanding the structure-activity relationships (SAR) of a bioactive compound. For this compound, the synthesis of analogues would focus on modifying the core pyranoxanthone skeleton and the nature of the side chains.

Systematic modifications could include:

Variation of the Side Chain: Synthesizing analogues with different lengths and functionalities on the side chain at position 12 would help to determine the importance of the hydroperoxy group and the double bond for its biological activity.

Modification of the Pyran Ring: Analogues with different substituents on the pyran ring or even alternative heterocyclic systems could be synthesized to probe the role of this ring in bioactivity.

Substitution on the Aromatic Rings: The synthesis of analogues with different substitution patterns on the aromatic rings of the xanthone core would provide further insights into the SAR.

The synthesis of such analogues often employs the same fundamental synthetic strategies used for the total synthesis of the parent natural product, but with modified starting materials or reagents. nih.gov

Development of Novel Synthetic Methodologies Applicable to the Xanthone Scaffold

The development of new synthetic methods for the construction of the xanthone scaffold is an active area of research, driven by the diverse biological activities of this class of compounds. researchgate.netresearchgate.net These novel methodologies often aim for greater efficiency, atom economy, and the ability to generate diverse libraries of compounds for biological screening.

Recent advances in this area include:

Palladium-Catalyzed Reactions: One-pot syntheses of the xanthone scaffold have been developed using carbonylative Suzuki coupling reactions, which offer high yields and a broad substrate scope. osti.gov

NHC-Catalyzed Reactions: N-Heterocyclic carbene (NHC)-catalyzed aroylation to produce benzophenone intermediates, followed by cyclization, has been utilized in the total synthesis of complex xanthones. researchgate.net

Photochemical Reactions: Photochemical methods are being explored as a green and efficient alternative to traditional thermal methods for xanthone synthesis. researchgate.net

Domino and Cascade Reactions: The development of cascade reactions, such as retro-Diels-Alder/Diels-Alder sequences, allows for the rapid construction of complex polycyclic systems containing the xanthone core.

These innovative synthetic approaches not only facilitate the synthesis of known xanthones like this compound but also open up avenues for the creation of novel analogues with potentially enhanced pharmacological properties.

In Vitro and Preclinical Biological Activity Profiling of Brasixanthone C

Evaluation of Cytotoxic and Antiproliferative Activities of Brasixanthone C in Various Cell Lines

The cytotoxic and antiproliferative activities of xanthones isolated from Calophyllum species have been investigated against various human cancer cell lines. While extensive data on a broad range of cell lines for this compound is limited in the available literature, it has been reported to possess antineoplastic activity. nih.gov Specifically, this compound has demonstrated significant inhibitory effects on the activation of the Epstein-Barr virus early antigen induced by 12-O-tetradecanoylphorbol-13-acetate in Raji cells, which are a B-lymphocyte cell line. nih.gov This finding suggests a potential antiproliferative role for the compound.

Studies on closely related xanthones isolated from the same genus, such as brasixanthone B, provide context for the potential cytotoxicity of this class of compounds. For instance, various xanthones from Calophyllum inophyllum and Calophyllum soulattri have shown potent antiproliferative properties. thieme-connect.comwho.int The cytotoxic effects of these related xanthones appear to be linked to the presence and nature of substituent groups on the xanthone (B1684191) skeleton, such as pyrano rings and prenyl moieties. thieme-connect.com

Data for xanthones related to this compound are presented below.

Table 1: Cytotoxic Activity of Xanthones from Calophyllum Species Against Various Cancer Cell Lines (IC50 in µg/mL)

This table summarizes the half-maximal inhibitory concentration (IC50) values for various xanthone compounds against different human cancer cell lines. Lower values indicate greater potency.

| Compound | Raji (B-lymphocyte) | LS174T (Colon Carcinoma) | IMR-32 (Neuroblastoma) | SK-MEL-28 (Skin Carcinoma) |

|---|---|---|---|---|

| Soulattrin | 1.25 | 1.25 | 1.25 | 1.25 |

| Phylattrin | 4.9 | >10 | 5.2 | >10 |

| Inophinnin | 7.0 | >10 | >10 | >10 |

| Inophinone | 8.3 | >10 | >10 | >10 |

| Pyranojacareubin | >10 | >10 | >10 | >10 |

| Rheediaxanthone A | >10 | >10 | >10 | >10 |

| Macluraxanthone | >10 | >10 | >10 | >10 |

| Caloxanthone C | >10 | >10 | >10 | >10 |

| Brasixanthone B | >10 | >10 | >10 | >10 |

| Trapezifolixanthone | >10 | >10 | >10 | >10 |

The specific mechanisms through which this compound exerts its cytotoxic effects have not been fully elucidated in the scientific literature. Generally, cytotoxic compounds induce cell death through processes such as apoptosis, necrosis, or by arresting the cell cycle. nih.gov Apoptosis, or programmed cell death, is a common mechanism for anticancer agents and involves a cascade of events, including the activation of caspases and DNA fragmentation. researchgate.netaging-us.commdpi.com Cell cycle arrest, another key mechanism, prevents cancer cells from progressing through the phases of division, thereby inhibiting proliferation. mdpi.com For instance, extracts from Calophyllum brasiliense, the plant source of this compound, have been shown to induce apoptosis and cause cell cycle arrest in the S-phase in other cell types. researchgate.net However, further research is required to determine if this compound specifically employs these or other mechanisms to achieve its antiproliferative effects.

The precise molecular targets and signaling pathways modulated by this compound in cancer cells remain to be identified. The development and progression of cancer often involve the dysregulation of key signaling pathways, such as the PI3K/AKT/mTOR, Ras/Raf/MAPK, and JAK/STAT pathways, which control cell proliferation, survival, and apoptosis. mdpi.comfrontiersin.orgnih.gov Many natural compounds exert their anticancer effects by targeting components of these pathways. frontiersin.org For example, some xanthones are known to inhibit protein kinases or modulate pathways like NF-κB and MAPKs. researchgate.netnih.gov Given that cancer cells often rely on these pathways for survival, identifying whether this compound interacts with specific targets within these cascades is a critical area for future investigation. nih.gov

Currently, there is a lack of published in vivo efficacy studies for this compound in non-human models. Preclinical evaluation of potential anticancer compounds typically involves the use of animal models, such as mouse xenograft models, where human cancer cells are implanted into immunodeficient mice to form tumors. mdpi.comnih.govuin-alauddin.ac.id These models are crucial for assessing a compound's ability to reduce tumor volume and progression in a living system. nih.govoncotarget.com The development of patient-derived xenograft (PDX) models has further improved the clinical relevance of such studies by better recapitulating the heterogeneity of human cancers. mdpi.com While such studies have been conducted for other potential anticancer agents, similar investigations are needed to establish the in vivo therapeutic potential of this compound. researchgate.net

Molecular Targets and Signaling Pathways Modulated by this compound in Cancer Cells

Assessment of Anti-inflammatory Properties of this compound in Cellular and Preclinical Models

The anti-inflammatory properties of this compound have not been specifically detailed in the available scientific literature. Inflammation is a critical process in many diseases, and its modulation is a key therapeutic strategy. mdpi.com Cellular models, often using macrophages stimulated with agents like lipopolysaccharide (LPS), are commonly employed to screen for anti-inflammatory activity. mdpi.com Animal models are also used to assess the effects on chronic inflammation. nih.gov While data on this compound is absent, other xanthones have demonstrated anti-inflammatory potential, suggesting this could be a fruitful area of research for this compound as well. researchgate.netmdpi.com

There is no specific information regarding the modulation of inflammatory mediators and signaling pathways by this compound. The inflammatory response involves a complex network of mediators, including nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines like TNF-α and various interleukins, which are regulated by signaling pathways such as NF-κB and MAPKs. researchgate.netnih.gov Studies on other xanthones have shown that they can inhibit the production of these mediators by suppressing enzymes like iNOS and COX-2 and by blocking the activation of key signaling pathways. researchgate.netresearchgate.net For example, some xanthones have been found to prevent the phosphorylation of MAPKs and the activation of NF-κB. researchgate.net Investigating whether this compound has similar effects on these inflammatory pathways is necessary to understand its potential as an anti-inflammatory agent.

Investigation of Antioxidant Activities of this compound

Specific studies evaluating the antioxidant activity of this compound are not present in the reviewed literature. Many natural polyphenolic compounds, including xanthones, are known for their antioxidant properties, which involve scavenging free radicals and reducing oxidative stress. mdpi.com Oxidative stress is implicated in the development of numerous diseases, including cancer. mdpi.com Various assays are used to determine antioxidant capacity, and compounds from plant sources are often evaluated for this activity. phcogj.com While the broader class of compounds to which this compound belongs is associated with antioxidant effects, dedicated studies are required to characterize the specific antioxidant potential of this compound itself.

Radical Scavenging Assays and Cellular Oxidative Stress Modulation

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases. mdpi.comclevelandclinic.org Antioxidants can mitigate this damage by neutralizing free radicals. clevelandclinic.orgfrontiersin.org While direct studies on the radical scavenging activity of this compound are not extensively detailed in the available literature, its structural class, xanthones, are recognized for their antioxidant potential. researchgate.net

The cellular environment constantly contends with ROS, which can damage macromolecules like DNA, proteins, and lipids, potentially leading to cell death. ijcmas.com Organisms have developed complex antioxidant defense systems to manage this threat. frontiersin.org The potential of this compound to modulate cellular oxidative stress is an area of interest for researchers, given the known properties of similar phenolic compounds. researchgate.net Further investigation is required to fully elucidate the specific mechanisms and efficacy of this compound in a cellular context.

Exploration of Antimicrobial and Antiviral Activities of this compound

The search for new antimicrobial and antiviral agents is a critical area of pharmaceutical research. ucl.ac.uk Natural products, including xanthones from the Calophyllum genus, have shown promise in this regard. researchgate.net

This compound has been identified as having significant inhibitory activity against the Epstein-Barr virus early antigen activation induced by 12-O-tetradecanoylphorbol-13-acetate in Raji cells. nih.gov Furthermore, brasixanthones A-D, a group of related compounds also isolated from C. brasiliense, demonstrated 100% antiproliferative activity against this virus in the same cell line. nih.gov This suggests a potential antiviral role for this class of compounds.

While specific data on the antibacterial and antifungal spectrum of this compound is limited, extracts from Calophyllum species have demonstrated activity against various bacteria. researchgate.net For instance, some extracts have shown selective inhibition of Gram-positive bacteria. researchgate.net The diverse biological activities of xanthones suggest that this compound may also possess a range of antimicrobial properties worth investigating. researchgate.net

Mechanisms of Action Against Bacterial, Fungal, and Viral Pathogens

The mechanisms by which antimicrobial and antiviral agents exert their effects are varied. frontiersin.orgjournalbji.com For viruses, this can include direct inactivation of viral particles or inhibition of viral replication. frontiersin.org Some antimicrobial peptides, for example, can cause viral particles to aggregate, preventing them from entering host cells. frontiersin.org

In the context of this compound, its antiviral activity against the Epstein-Barr virus points towards an interference with the viral life cycle. nih.govnih.gov The precise molecular targets within the viral replication process remain to be fully identified.

For bacterial and fungal pathogens, the mechanisms of action of xanthones can involve disruption of the cell membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis. The broad-spectrum activity of some plant-derived compounds against bacteria and yeasts highlights the diverse strategies employed by natural products to combat microbial growth. researchgate.net The specific mechanisms for this compound against a range of microbial pathogens require further dedicated study.

Molecular Docking and Dynamics Simulations for Target Interaction (e.g., SARS-CoV-2 Main Protease)

Computational methods like molecular docking and dynamics simulations are valuable tools for predicting and understanding the interaction between a compound and its biological target. researchgate.netinformaticsjournals.co.inrsc.orgnih.gov In the search for potential inhibitors of SARS-CoV-2, the main protease (Mpro) has been a key target due to its crucial role in viral replication. researchgate.netinformaticsjournals.co.in

An integrated molecular docking and dynamics simulation study investigated the potential of fifteen natural xanthone compounds, including this compound, as inhibitors of the SARS-CoV-2 main protease. researchgate.net The results indicated that all the tested xanthones, including this compound, exhibited good binding energies and interactions with the main protease. researchgate.netresearchgate.net

Molecular dynamics simulations further validated these findings, showing that complexes of the main protease with this compound were stable. researchgate.netresearchgate.net These computational studies suggest that this compound could be a potential antiviral agent against SARS-CoV-2, warranting further experimental validation. researchgate.netresearchgate.net

Table 1: Molecular Docking and Dynamics Simulation Data for this compound against SARS-CoV-2 Main Protease

| Parameter | Value/Observation | Reference |

|---|---|---|

| Target Protein | SARS-CoV-2 Main Protease (Mpro) | researchgate.net |

| Binding Energy | Favorable binding energy observed | researchgate.netresearchgate.net |

| Molecular Dynamics Stability | Docking complex with Mpro was stable | researchgate.netresearchgate.net |

| Potential Outcome | Potential antiviral agent against SARS-CoV-2 | researchgate.netresearchgate.net |

This table is based on computational simulation data and requires experimental validation.

Enzyme Inhibition and Receptor Binding Studies of this compound

Enzyme inhibitors and receptor ligands are fundamental to pharmacology, modulating biological processes by interfering with specific proteins. longdom.orgnih.govwikipedia.orgqeios.com this compound has been investigated for its potential to interact with and inhibit specific enzymes and receptors.

Specific Enzyme Targets (e.g., Sulfotransferases, Fatty Amide Hydrolase)

Research has shown that four xanthones isolated from Calophyllum brasiliense, which would include this compound's chemical class, are inhibitors of sulfotransferases (SULT1A1 and SULT2A1) with IC₅₀ values ranging from 1.6 to 7.4 μM. nih.gov

Fatty acid amide hydrolase (FAAH) is another enzyme of therapeutic interest, responsible for the breakdown of endogenous fatty acid amides. uniprot.orgmedchemexpress.com Inhibition of FAAH can lead to increased levels of these signaling lipids, which have roles in pain, inflammation, and mood. mdpi.comnih.govrsc.org While direct inhibitory data for this compound on FAAH is not available, the exploration of natural compounds as FAAH inhibitors is an active area of research. medchemexpress.commdpi.com

Table 2: Enzyme Inhibition Data for Xanthones from Calophyllum brasiliense

| Enzyme | Inhibitory Activity (IC₅₀) | Reference |

|---|---|---|

| Sulfotransferase (SULT1A1) | 1.6–7.4 μM | nih.gov |

| Sulfotransferase (SULT2A1) | 1.6–7.4 μM | nih.gov |

This table represents data for a group of xanthones from the same source as this compound.

Receptor Ligand Interactions and Functional Consequences (e.g., Kappa Opioid Receptor, GPR41)

The kappa opioid receptor (KOR) is a G protein-coupled receptor involved in pain, mood, and addiction. jci.orgfrontiersin.orguchile.cltulane.edu Ligands that interact with KOR can have a range of effects, from analgesia to dysphoria. frontiersin.orgmdpi.com There is currently no specific data linking this compound to the kappa opioid receptor.

Similarly, GPR41 (Free Fatty Acid Receptor 3) is a receptor activated by short-chain fatty acids and is involved in metabolic and inflammatory signaling. The interaction of this compound with GPR41 has not been reported in the reviewed literature. The diverse structures of natural products make them a promising source for discovering novel ligands for a variety of receptors, and future research may explore the potential of this compound in this area.

Immunomodulatory Effects of this compound in Cellular Systems and Preclinical Models

The immunomodulatory potential of this compound has been evaluated primarily through its effects on cancer cell lines of immune origin. Research has focused on its activity in cellular systems, specifically its impact on the Epstein-Barr virus (EBV) in lymphoma cells, which provides insight into its potential as a cancer chemopreventive agent.

Detailed investigations into the chemical constituents of Calophyllum brasiliense stem bark led to the isolation of this compound. researchgate.net In a key study, this compound was assessed for its inhibitory effects on the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced activation of the Epstein-Barr virus early antigen (EBV-EA) in Raji cells. researchgate.net Raji cells are a human cell line derived from a Burkitt lymphoma, a cancer of the lymphatic system involving B lymphocytes. nih.gov The activation of the EBV lytic cycle is a critical step in the pathogenesis of certain EBV-associated malignancies. csic.es Therefore, the inhibition of this process is a significant indicator of potential cancer chemopreventive activity.

This compound demonstrated significant inhibitory activity in this assay, completely inhibiting EBV-EA activation at a concentration of 1 x 10³ mol ratio/32 pmol TPA. researchgate.net The compound showed a 50% inhibitory concentration (IC₅₀) of 390 mol ratio/32 pmol TPA, without exhibiting significant cytotoxicity at these concentrations. researchgate.net This activity highlights a specific interaction with pathways governing viral activation within an immune cell context.

Currently, published research on the immunomodulatory effects of this compound is limited to this specific in vitro cellular model. There are no available data from preclinical animal models examining broader immunomodulatory activities, such as the modulation of cytokine profiles, effects on macrophage or neutrophil function, or impact on adaptive immunity. ur.edu.plmdpi.com

Table 1: Inhibitory Activity of this compound on Epstein-Barr Virus Early Antigen (EBV-EA) Activation

| Assay Model | Cell Line | Inducing Agent | Measured Effect | IC₅₀ (mol ratio/32 pmol TPA) | Reference |

|---|---|---|---|---|---|

| EBV-EA Activation Assay | Raji (Burkitt Lymphoma) | TPA | Inhibition of EBV Early Antigen Activation | 390 | researchgate.net |

Other Reported Biological Activities and Their Underlying Mechanisms (e.g., Neuroprotection)

Beyond its effects on EBV activation in lymphoma cells, other biological activities of this compound have been explored, primarily through computational methods. As of now, there are no direct experimental studies reported in the scientific literature on the neuroprotective effects of this compound in either cellular or preclinical models. openaccessjournals.commdpi.comfrontiersin.org

The most notable other reported activity is its potential as an antiviral agent, specifically against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the virus responsible for COVID-19. This activity was identified through in silico studies involving molecular docking and molecular dynamics simulations. researchgate.netresearchgate.net These computational techniques are used to predict how a ligand (in this case, this compound) might bind to and inhibit a biological target, such as a viral enzyme. informaticsjournals.co.inmdpi.comnih.gov

The underlying mechanism for this potential antiviral activity is the inhibition of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro). researchgate.netresearchgate.net This enzyme is essential for the virus's life cycle, as it processes viral polyproteins into functional proteins required for viral replication. nih.gov By binding to the active site of Mpro, this compound is predicted to block its function, thereby interrupting viral replication. researchgate.net

The molecular docking study revealed that this compound fits into the binding pocket of the main protease. researchgate.net Molecular dynamics simulations, which model the movement of atoms and molecules over time, further validated these findings, showing that the complex formed between this compound and the protease remains stable. researchgate.netresearchgate.net This stability suggests a strong and potentially effective binding interaction. researchgate.net It is important to note that these findings are from computational models and await confirmation through in vitro and in vivo experimental studies. jmicrobiol.or.krnih.govmdpi.com

Table 2: In Silico Antiviral Activity Profile of this compound

| Target Organism | Molecular Target | Methodology | Key Findings | Reference |

|---|---|---|---|---|

| SARS-CoV-2 | Main Protease (Mpro/3CLpro) | Molecular Docking & Molecular Dynamics Simulation | Predicted to bind to the active site of the main protease with high affinity and form a stable complex. | researchgate.netresearchgate.net |

Structure Activity Relationship Sar Studies of Brasixanthone C and Its Derivatives

Correlating Structural Motifs of Brasixanthone C with Specific Biological Activities

This compound, a pyranoxanthone isolated from the stem bark of Calophyllum brasiliense, possesses a complex chemical architecture that dictates its biological functions. nih.gov Its structure is characterized by a tetracyclic xanthone (B1684191) core with a fused pyran ring, and specific substitutions that are crucial for its activity. The molecule is a member of the pyranoxanthone class, more specifically a 2H,6H-pyrano[3,2-b]xanthen-6-one. Key structural motifs of this compound include:

A pyranoxanthone scaffold : This fused ring system is a common feature among bioactive xanthones and is considered a "privileged motif" in drug discovery. The planarity and aromaticity of the xanthone core, combined with the fused pyran ring, provide a rigid framework for interaction with biological targets. nih.gov

Hydroxy groups at positions 5 and 8 : The presence and position of hydroxyl groups on the xanthone skeleton are known to be significant for the biological activity of this class of compounds.

Geminal methyl groups at position 2 : These groups are part of the pyran ring system.

A 2-hydroperoxy-3-methylbut-3-en-1-yl moiety at position 12 : This hydroperoxy-containing prenyl-type side chain is a distinguishing feature of this compound and is likely to play a significant role in its specific biological activities. nih.gov

This compound has been shown to exhibit significant inhibitory activity against 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced Epstein-Barr virus early antigen (EBV-EA) activation in Raji cells, indicating potential antineoplastic properties. nih.gov

Structure-activity relationship (SAR) studies on related pyranoxanthones from the Calophyllum genus provide insights into the contribution of these motifs. For instance, studies on a series of xanthones, including the structurally similar brasixanthone B, have demonstrated that the presence of pyrano and prenyl substituent groups on the xanthone skeleton is closely related to their cytotoxic activities against various human cancer cell lines. biocrick.com

The cytotoxic activities of several pyranoxanthones isolated from Calophyllum soulattri, including brasixanthone B, have been evaluated against a panel of human cancer cell lines. The results, as shown in the table below, highlight the potent cytotoxic effects of these compounds, with IC50 values in the low microgram per milliliter range. researchgate.net Although specific data for this compound is not detailed in this particular study, the activity of its close analogue, brasixanthone B, underscores the importance of the pyranoxanthone scaffold.

Table 1: Cytotoxicity of Pyranoxanthones from Calophyllum soulattri This table is interactive. You can sort and filter the data.

| Compound | SNU-1 (stomach) IC50 (µg/mL) | HeLa (cervix) IC50 (µg/mL) | Hep G2 (liver) IC50 (µg/mL) | NCI-H23 (lung) IC50 (µg/mL) | K562 (leukemia) IC50 (µg/mL) | Raji (lymphoma) IC50 (µg/mL) | LS174T (colon) IC50 (µg/mL) | IMR-32 (neuroblastoma) IC50 (µg/mL) | SK-MEL-28 (skin) IC50 (µg/mL) |

|---|---|---|---|---|---|---|---|---|---|

| Soulattrin | 0.27 | 0.89 | 1.21 | 0.98 | 0.55 | 0.67 | 1.05 | 0.76 | 0.88 |

| Phylattrin | 2.34 | 3.45 | 4.12 | 3.87 | 2.11 | 2.98 | 3.65 | 3.12 | 3.23 |

| Macluraxanthone | 1.56 | 2.11 | 2.87 | 2.43 | 1.34 | 1.87 | 2.01 | 1.98 | 1.76 |

| Caloxanthone C | 4.56 | 5.12 | 6.01 | 5.87 | 4.23 | 4.98 | 5.34 | 5.01 | 5.11 |

| Brasixanthone B | 3.12 | 4.01 | 4.87 | 4.32 | 3.01 | 3.56 | 3.87 | 3.45 | 3.65 |

Identification of Key Pharmacophoric Features Responsible for Biological Efficacy

A pharmacophore represents the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. For this compound and related pyranoxanthones, the key pharmacophoric features responsible for their biological efficacy, particularly their cytotoxic and antineoplastic activities, can be inferred from their common structural elements and SAR data.

The primary pharmacophoric features for bioactive pyranoxanthones like this compound are believed to include:

Aromatic Rings : The fused aromatic system of the xanthone core serves as a hydrophobic scaffold that can engage in π-π stacking and hydrophobic interactions with biological targets.

Hydrogen Bond Acceptors and Donors : The hydroxyl groups at positions 5 and 8, as well as the carbonyl group of the xanthone core, can act as hydrogen bond acceptors and donors. These are crucial for specific interactions with amino acid residues in the binding sites of target proteins. The oxygen atoms in the pyran ring and the hydroperoxy side chain also contribute to the hydrogen bonding potential.

Hydrophobic/Lipophilic Regions : The geminal methyl groups on the pyran ring and the prenyl-type side chain at position 12 contribute to the lipophilicity of the molecule. This property is important for membrane permeability and interaction with hydrophobic pockets in target proteins. SAR studies on various xanthones have revealed that diprenyl, dipyrano, and prenylated pyrano substituent groups contribute significantly to cytotoxicity. biocrick.com

Specific Spatial Arrangement : The rigid pyranoxanthone skeleton ensures a defined spatial orientation of these pharmacophoric features, which is critical for high-affinity binding to a specific biological target.

Pharmacophore modeling is a computational technique used to identify and validate these features. While a specific pharmacophore model for this compound is not yet published, models generated for other classes of anticancer agents often include a combination of aromatic rings, hydrogen bond acceptors/donors, and hydrophobic features. dovepress.com The development of a specific pharmacophore model for this compound would be a valuable step in understanding its mechanism of action and in the discovery of new, more potent analogues.

Rational Design of this compound Analogues with Enhanced Potency or Selectivity

The rational design of analogues based on a natural product lead like this compound aims to improve its therapeutic properties, such as potency and selectivity, while potentially reducing toxicity. This process relies heavily on the understanding of its SAR and key pharmacophoric features.

Strategies for the rational design of this compound analogues could include:

Modification of the Prenyl Side Chain : The 2-hydroperoxy-3-methylbut-3-en-1-yl side chain is a prime target for modification. The hydroperoxy group could be replaced with other functional groups (e.g., hydroxyl, alkoxy, or amino groups) to modulate reactivity, stability, and hydrogen bonding capacity. The double bond could be saturated or functionalized to alter the conformation and lipophilicity of the side chain.

Alteration of the Hydroxylation Pattern : The positions and number of hydroxyl groups on the xanthone core can be varied. For example, the synthesis of analogues with additional hydroxyl groups or the protection or removal of existing ones could fine-tune the compound's interaction with its target and affect its solubility and metabolic stability.

Manipulation of the Pyran Ring : The geminal methyl groups could be replaced with other alkyl groups or incorporated into a spirocyclic system to explore the impact of steric bulk in this region. The pyran ring itself could be opened or modified to a different heterocyclic system.

Introduction of Electron-Withdrawing or -Donating Groups : The introduction of substituents such as halogens, nitro groups, or methoxy (B1213986) groups at various positions on the aromatic rings could modulate the electronic properties of the xanthone core, potentially enhancing binding affinity or altering the mechanism of action.

The synthesis of new pyranoxanthones with varied fused ring orientations and oxygenation patterns has been explored to establish broader SARs for this class of compounds. nih.gov Such synthetic efforts provide a foundation for the targeted design of this compound analogues. For instance, an angular pyranoxanthone scaffold has emerged from these studies as a particularly promising template for developing potent antitumor agents with drug-like lipophilicity. nih.gov

Computational Approaches to SAR Analysis of this compound (e.g., 3D-QSAR, Molecular Dynamics)

Computational methods are powerful tools for elucidating the SAR of bioactive molecules like this compound, providing insights that can guide the rational design of more effective analogues.

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be employed to build predictive models that correlate the 3D structural features of a series of compounds with their biological activities. For a set of this compound analogues, these methods would involve:

Building and aligning the 3D structures of the molecules.

Calculating steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around the aligned molecules.

Using statistical methods like Partial Least Squares (PLS) to derive a mathematical equation linking the variations in these fields to the observed biological activities (e.g., IC50 values).

The resulting 3D-QSAR models generate contour maps that visualize the regions where modifications to the molecular structure are likely to increase or decrease activity, providing a roadmap for the design of new analogues. While specific 3D-QSAR studies on this compound are not yet available, this methodology has been successfully applied to other series of xanthone derivatives to understand their inhibitory activities against various targets.

Molecular Dynamics (MD) simulations can provide a dynamic view of the interactions between this compound or its analogues and a specific biological target at the atomic level. If the molecular target of this compound is known or can be predicted through methods like molecular docking, MD simulations can:

Simulate the conformational changes of both the ligand and the target protein upon binding.

Analyze the stability of the ligand-protein complex over time.

Identify key intermolecular interactions , such as hydrogen bonds and hydrophobic contacts, that are crucial for binding.

Calculate the binding free energy , which can provide a theoretical estimation of the binding affinity.

These computational approaches, when used in an integrated manner, can significantly accelerate the drug discovery process by allowing for the in silico evaluation of virtual compounds before their chemical synthesis and biological testing, thereby saving time and resources. univ-antilles.frnih.govmdpi.com

Analytical Methodologies for Quantification and Detection of Brasixanthone C

Development of High-Performance Liquid Chromatography (HPLC) Methods for Brasixanthone C Quantification

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and quantification of xanthones from complex mixtures such as plant extracts. While specific, validated HPLC methods exclusively for the quantification of this compound are not extensively detailed in current literature, the general principles for xanthone (B1684191) analysis are well-established. These methods typically employ reverse-phase chromatography.

A typical HPLC method for xanthone analysis would involve a C18 column as the stationary phase, with a gradient elution system. The mobile phase often consists of a mixture of an aqueous solvent (like water with an acid modifier such as formic acid or acetic acid to improve peak shape) and an organic solvent (commonly acetonitrile (B52724) or methanol). Detection is usually performed using a Diode Array Detector (DAD) or a UV-Vis detector, as the xanthone scaffold possesses strong chromophores that absorb UV light.

Table 1: Representative HPLC Parameters for Xanthone Analysis

| Parameter | Example Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 100% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm, 280 nm, 320 nm |

| Injection Volume | 10 µL |

Note: This table represents typical conditions for xanthone analysis and is not derived from a specific published method for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile this compound Metabolites or Degradation Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the low volatility of xanthones like this compound, direct analysis by GC-MS is generally not feasible without a derivatization step to increase their volatility.

The primary application of GC-MS in the context of this compound would be for the identification of its volatile metabolites or degradation products that may result from biological processes or experimental conditions. For instance, if this compound undergoes metabolic cleavage to yield smaller, more volatile fragments, GC-MS would be a suitable method for their analysis. The derivatization process, often involving silylation, converts non-volatile compounds into more volatile derivatives suitable for GC analysis.

To date, there are no specific published GC-MS methods for the analysis of this compound metabolites or degradation products.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sensitive Detection in Biological Matrices and Extracts

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique that is well-suited for the detection and quantification of compounds in complex biological matrices, such as plasma, urine, and tissue extracts. researchgate.net The coupling of liquid chromatography with tandem mass spectrometry allows for the separation of the analyte from the matrix, followed by its specific detection based on its mass-to-charge ratio (m/z) and fragmentation pattern.

While a specific LC-MS/MS method for this compound has not been detailed in the literature, its application for the analysis of polyphenolic compounds is well-documented. researchgate.net Such a method for this compound would likely involve reverse-phase chromatography coupled to a mass spectrometer with an electrospray ionization (ESI) source, which is effective for ionizing polar compounds like xanthones. The tandem mass spectrometer would be operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis, providing high specificity and sensitivity.

Table 2: Potential LC-MS/MS Parameters for this compound Analysis

| Parameter | Example Condition |

| LC Column | C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | [M+H]⁺ or [M-H]⁻ for this compound |

| Product Ions (Q3) | Specific fragment ions of this compound |

Note: This table illustrates potential parameters for the analysis of a xanthone like this compound using LC-MS/MS and is not based on a published method.

Capillary Electrophoresis (CE) and Other Advanced Separation Techniques for this compound

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate analytes based on their charge and size. CE offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption. Different modes of CE, such as Micellar Electrokinetic Chromatography (MEKC), could be particularly useful for the separation of neutral compounds like many xanthones.

Currently, there is no published literature on the application of Capillary Electrophoresis for the analysis of this compound. However, the technique holds potential for the separation of this compound from other structurally similar xanthones within a complex extract.

Application of Spectrophotometric and Fluorometric Methods for this compound Detection

Spectrophotometric and fluorometric methods are often used for the rapid detection and quantification of compounds. UV-Vis spectrophotometry is based on the principle that molecules absorb light at specific wavelengths. Xanthones, due to their conjugated aromatic system, exhibit characteristic UV-Vis absorption spectra, which can be used for their quantification, although this method can be prone to interference from other compounds in a mixture that absorb at similar wavelengths.

Fluorometric methods, which measure the fluorescence emitted by a compound after excitation with light of a specific wavelength, can offer higher sensitivity and selectivity than spectrophotometry. While many plant-derived compounds are naturally fluorescent, the specific fluorescent properties of this compound have not been reported in the literature. Therefore, no specific spectrophotometric or fluorometric methods for its detection have been established.

Future Perspectives and Emerging Research Directions for Brasixanthone C

Integration of Omics Technologies (Proteomics, Metabolomics, Transcriptomics) in Brasixanthone C Research

The era of systems biology offers powerful tools to elucidate the complex interactions of natural compounds within biological systems. nih.gov Integrating "omics" technologies can provide a holistic understanding of the mechanism of action of this compound, moving beyond single-target interactions. nih.govmdpi.com

Transcriptomics: The study of the complete set of RNA transcripts can reveal how this compound modulates gene expression. By treating specific cell lines (e.g., cancer cells) with the compound, researchers can use techniques like RNA-sequencing to identify which genes are up- or down-regulated. This can pinpoint cellular pathways affected by this compound, offering clues to its biological function and potential therapeutic targets.

Proteomics: This large-scale study of proteins can identify the direct protein targets of this compound or the downstream effects of its activity on cellular protein landscapes. Techniques such as mass spectrometry-based proteomics can quantify changes in protein abundance and post-translational modifications in response to treatment, providing a functional snapshot of the cellular response. nih.gov

Metabolomics: Analyzing the global metabolic profile of a biological system following exposure to this compound can uncover alterations in metabolic pathways. This approach can help to understand the compound's influence on cellular energy, biosynthesis, and signaling, further clarifying its mechanism and identifying potential biomarkers of its activity.

The integration of these multi-omics datasets can build a comprehensive "systomic" model of this compound's activity, establishing causal links from gene expression to protein function and metabolic output. nih.govfrontlinegenomics.com This approach is critical for understanding the full spectrum of its biological effects. vt.edu

Exploration of this compound Synergistic Effects with Other Phytochemicals or Conventional Agents

Natural sources often contain a mixture of bioactive compounds that may act synergistically. The genus Calophyllum is known for producing a variety of xanthones, coumarins, and triterpenoids. nih.govnih.govnih.gov Future research should investigate whether this compound exhibits enhanced or complementary effects when combined with other phytochemicals isolated from Calophyllum brasiliense or with conventional therapeutic agents.

Potential areas of investigation include:

Combination with Chemotherapeutics: Exploring synergy with established anticancer drugs could lead to combination therapies that are more effective or allow for lower, less toxic doses of the conventional agent.

Combination with Antibiotics: Given that many xanthones exhibit antimicrobial properties, studying this compound's effects alongside standard antibiotics could reveal synergistic interactions that help combat drug-resistant bacteria. ucl.ac.ukresearchgate.net

These studies are crucial for developing more potent therapeutic strategies and understanding the complex pharmacology of herbal extracts.

Computational Modeling and Artificial Intelligence Applications in this compound Discovery and Development

Computational approaches are revolutionizing drug discovery by accelerating the identification and optimization of lead compounds. mdpi.comnih.gov For this compound, these technologies can be applied in several ways:

Molecular Docking and Dynamics: In silico studies have already begun to explore the potential of this compound. Molecular docking has been used to predict its binding affinity to therapeutic targets, such as the main protease of SARS-CoV-2, identifying it as a potential antiviral candidate. researchgate.netresearchgate.net Molecular dynamics (MD) simulations, which have been performed for up to 50 nanoseconds, help to assess the stability of the compound-protein complex over time, providing insights into the interaction dynamics. researchgate.netresearchgate.net

Artificial Intelligence (AI) and Machine Learning (ML): AI algorithms can screen vast virtual libraries of compounds to identify molecules with structural similarities to this compound that may possess similar or improved activity. mednexus.orgbohrium.com Furthermore, AI models can predict the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its derivatives, helping to prioritize candidates with favorable druglike characteristics for further development. nih.govnih.gov

These computational tools can significantly reduce the time and cost associated with preclinical research by focusing laboratory efforts on the most promising avenues. mednexus.org

Table 1: Applications of Computational Tools in this compound Research

| Computational Tool | Application | Potential Outcome for this compound | Reference |

|---|---|---|---|

| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a protein target. | Identification of new potential protein targets; ranking of binding strength. | researchgate.net, researchgate.net |

| Molecular Dynamics (MD) | Simulates the movement of atoms and molecules over time. | Assessment of the stability of the this compound-protein complex. | researchgate.net |

| Artificial Intelligence (AI) / Machine Learning (ML) | Analyzes large datasets to predict properties and screen compounds. | Prediction of ADME/Tox profiles; virtual screening for novel analogs. | mdpi.com, nih.gov |

Addressing Challenges in the Scalable Production of this compound

A significant hurdle for the development of many natural products is obtaining a sufficient and consistent supply. Currently, this compound is isolated from the bark of Calophyllum brasiliense. nih.gov This reliance on a natural source presents several challenges:

Low Yield and Purity: The concentration of specific secondary metabolites in plants can be low and variable depending on geographical location, season, and harvesting practices. Isolation often involves complex and costly chromatographic separation techniques. utar.edu.my

Sustainability: Over-harvesting of plant material can threaten the source species and disrupt ecosystems.

Future research must focus on developing scalable and sustainable production methods. Potential strategies include:

Optimization of Extraction: Improving the efficiency of extraction and purification from natural sources.

Semi-synthesis or Total Synthesis: Developing chemical synthesis routes to produce this compound or its analogs in the laboratory. This would provide a reliable supply and allow for the creation of novel derivatives with improved properties.

Biotechnological Production: Exploring the use of plant cell cultures or genetically engineered microorganisms (e.g., yeast, bacteria) to produce this compound through fermentation, offering a highly controlled and scalable manufacturing platform.

Identification of Novel Biological Targets and Therapeutic Applications for this compound (excluding human trials)

Initial research has highlighted the antineoplastic potential of this compound, based on its ability to inhibit the activation of the Epstein-Barr virus early antigen. nih.gov However, the full therapeutic scope of this compound is likely broader. Xanthones as a class are known for a wide array of pharmacological effects. mdpi.com

Future preclinical research should aim to identify new biological targets and applications. Based on the activities of related compounds from the Calophyllum and Garcinia genera, promising areas for investigation include:

Antiviral Activity: Beyond its noted effect related to EBV, in silico studies have suggested this compound may be an inhibitor of the SARS-CoV-2 main protease. researchgate.netresearchgate.net This warrants further investigation using cell-based viral replication assays.

Antimicrobial Effects: Many xanthones from Calophyllum species show activity against various bacteria, making this a logical area for screening this compound. ucl.ac.ukresearchgate.net

Anti-inflammatory and Antioxidant Activity: These are common properties of phenolic compounds like xanthones and represent fundamental mechanisms that could be relevant to a variety of disease models. utar.edu.my